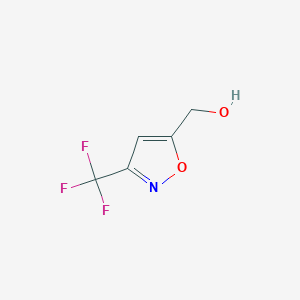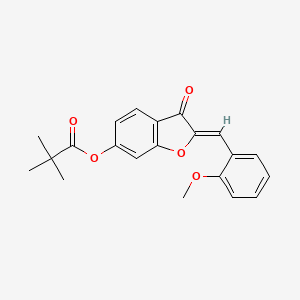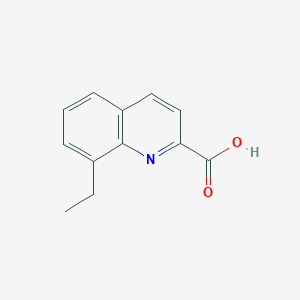![molecular formula C20H21FN6O4 B2959477 4-((6-(2-氟苯基)-5,7-二氧代-5,6,7,8-四氢嘧啶并[4,5-d]嘧啶-2-基)氨基)哌啶-1-甲酸乙酯 CAS No. 1421491-42-0](/img/structure/B2959477.png)
4-((6-(2-氟苯基)-5,7-二氧代-5,6,7,8-四氢嘧啶并[4,5-d]嘧啶-2-基)氨基)哌啶-1-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate” is a complex organic compound. It has a molecular formula of C21H23FN6O2 . The compound is part of the pyrimidine class of compounds, which are known for their wide range of pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . The compound also contains a piperidine ring and an ethyl ester group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not directly mentioned in the available resources.科学研究应用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, our compound could potentially be synthesized and tested for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has demonstrated anti-inflammatory properties . The compound’s structure suggests that it could be a candidate for synthesizing derivatives that might inhibit inflammatory pathways, providing a basis for new anti-inflammatory medications.
Anticancer Potential
Pyrimidine derivatives are known to possess anticancer properties. Compounds with structural features similar to our compound have been evaluated for their antiproliferative effects against various cancer cell lines, including leukemia and ovarian cancer . Research into the anticancer potential of this compound could lead to the discovery of novel therapeutic agents.
Anti-fibrosis Activity
The pyrimidine moiety is a common feature in compounds with anti-fibrotic activities. Novel pyrimidine derivatives have been synthesized and shown to inhibit the expression of collagen and hydroxyproline, indicating potential as anti-fibrotic drugs . This suggests that our compound could be explored for its ability to treat fibrotic diseases.
Antimicrobial Effects
Pyrimidine and indole derivatives have been reported to exhibit antimicrobial properties, which include activity against a broad spectrum of bacteria and fungi . The compound could be investigated for its potential use as a new antimicrobial agent, particularly in the face of rising antibiotic resistance.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects, which could be due to their interaction with biological receptors involved in glucose metabolism . The compound could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes.
Antimalarial Properties
Some indole derivatives have shown activity against the parasites responsible for malaria . Research into the compound’s antimalarial properties could contribute to the development of new treatments for this life-threatening disease.
Neuroprotective Effects
Indole-based compounds have been implicated in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases . The compound’s structure could be the basis for synthesizing derivatives that protect neuronal cells, which would be valuable in treating conditions like Alzheimer’s and Parkinson’s disease.
未来方向
属性
IUPAC Name |
ethyl 4-[[6-(2-fluorophenyl)-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O4/c1-2-31-20(30)26-9-7-12(8-10-26)23-18-22-11-13-16(24-18)25-19(29)27(17(13)28)15-6-4-3-5-14(15)21/h3-6,11-12H,2,7-10H2,1H3,(H2,22,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFVEBZKVYATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)
![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)
![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)




![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2959410.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)